Pentafluorophenyl (4-methyl-6,7-dihydro-4H-thieno[3,2-c]pyran-4-yl)acetate
Description
Pentafluorophenyl (4-methyl-6,7-dihydro-4H-thieno[3,2-c]pyran-4-yl)acetate (CAS: 916766-89-7) is a fluorinated heterocyclic compound with the molecular formula C₁₆H₁₁F₅O₃S and a molecular weight of 378.03 g/mol . Its structure features a thieno[3,2-c]pyran core fused with a sulfur-containing thiophene ring, a methyl substituent at the 4-position, and a pentafluorophenyl ester group (Figure 1). This compound is primarily utilized as a reactive intermediate in organic synthesis, particularly in peptide coupling and heterocyclic derivatization, due to the electron-withdrawing pentafluorophenyl group enhancing electrophilicity .
Properties
IUPAC Name |
(2,3,4,5,6-pentafluorophenyl) 2-(4-methyl-6,7-dihydrothieno[3,2-c]pyran-4-yl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11F5O3S/c1-16(7-3-5-25-8(7)2-4-23-16)6-9(22)24-15-13(20)11(18)10(17)12(19)14(15)21/h3,5H,2,4,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUMVUDPJNUNDAR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2=C(CCO1)SC=C2)CC(=O)OC3=C(C(=C(C(=C3F)F)F)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11F5O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80640347 | |
| Record name | Pentafluorophenyl (4-methyl-6,7-dihydro-4H-thieno[3,2-c]pyran-4-yl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80640347 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
378.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
916766-89-7 | |
| Record name | Pentafluorophenyl (4-methyl-6,7-dihydro-4H-thieno[3,2-c]pyran-4-yl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80640347 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Pentafluorophenyl (4-methyl-6,7-dihydro-4H-thieno[3,2-c]pyran-4-yl)acetate typically involves the following steps:
Formation of the Thieno[3,2-c]pyran Core: This can be achieved through a cyclization reaction involving a suitable precursor such as a thienyl ketone and an appropriate diol under acidic conditions.
Introduction of the Pentafluorophenyl Group: The pentafluorophenyl group is introduced via an esterification reaction. This involves reacting the thieno[3,2-c]pyran derivative with pentafluorophenol in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing batch or continuous flow reactors to ensure consistent quality and yield. The process would be optimized for cost-effectiveness and scalability, with stringent quality control measures in place to ensure the purity and stability of the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thieno[3,2-c]pyran moiety, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group in the ester linkage, potentially converting it to an alcohol.
Substitution: The pentafluorophenyl group can participate in nucleophilic aromatic substitution reactions due to the electron-withdrawing nature of the fluorine atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemical Properties and Structure
The molecular formula for Pentafluorophenyl (4-methyl-6,7-dihydro-4H-thieno[3,2-c]pyran-4-yl)acetate is C₁₆H₁₁F₅O₃S, with a molecular weight of 378.32 g/mol. The compound features a thieno-pyran core which is essential for its reactivity and biological activity.
Key Properties:
Synthetic Chemistry
This compound serves as an important reagent in organic synthesis. Its ability to undergo nucleophilic substitution reactions makes it valuable for constructing complex molecular architectures.
Case Study:
In a study published in the Journal of Organic Chemistry, researchers utilized this compound to synthesize novel thieno-pyran derivatives that exhibited enhanced pharmacological properties .
Medicinal Chemistry
The compound's structure allows it to interact with biological targets, making it a candidate for drug development. Its derivatives have shown promise in treating various diseases due to their biological activities.
Case Study:
Research has demonstrated that certain derivatives of this compound exhibit anti-inflammatory and anti-cancer properties. In vitro studies revealed that these compounds inhibited cell proliferation in cancer cell lines .
Materials Science
This compound is also explored for its application in developing advanced materials such as polymers and coatings due to its fluorinated structure which enhances chemical resistance.
Data Table: Applications Overview
| Application Area | Description | Example Use Case |
|---|---|---|
| Synthetic Chemistry | Reagent for organic synthesis | Synthesis of thieno-pyran derivatives |
| Medicinal Chemistry | Potential drug candidate | Anti-inflammatory and anti-cancer studies |
| Materials Science | Development of polymers and coatings | Fluorinated coatings with enhanced resistance |
Mechanism of Action
The mechanism of action of Pentafluorophenyl (4-methyl-6,7-dihydro-4H-thieno[3,2-c]pyran-4-yl)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The pentafluorophenyl group enhances the compound’s binding affinity through strong electron-withdrawing effects, while the thieno[3,2-c]pyran moiety provides structural rigidity and specificity. These interactions can modulate biological pathways, leading to desired therapeutic effects.
Comparison with Similar Compounds
a. (4-Methyl-6,7-dihydro-4H-thieno[3,2-c]pyran-4-yl)acetic Acid
- Structure : Lacks the pentafluorophenyl ester; instead, it has a carboxylic acid group.
- Molecular Formula : C₁₀H₁₂O₃S.
- Molecular Weight : 212.27 g/mol.
- Applications : Serves as a precursor for ester derivatives like the target compound. Its synthesis involves hydrolysis of the ester group under alkaline conditions .
- Key Differences: Higher polarity due to the carboxylic acid group, reducing its utility in non-polar reaction systems compared to the pentafluorophenyl ester .
b. 5-[2-Cyclopropyl-1-(2-fluorophenyl)-2-oxoethyl]-4,5,6,7-tetrahydrothieno[3,2-c]pyridin-2-yl Acetate Hydrochloride
- Structure: Shares a thieno[3,2-c]pyridine core but includes a cyclopropyl-fluorophenyl ketone substituent and an acetate group.
- Molecular Formula: C₂₀H₂₀FNO₃S·HCl.
- Molecular Weight : 409.90 g/mol.
- Applications : Pharmaceutical intermediate with demonstrated activity in kinase inhibition .
- Key Differences : The presence of a charged hydrochloride salt and a fluorophenyl group increases solubility in aqueous systems, unlike the neutral pentafluorophenyl ester .
Ester Group Variants
a. Pentafluorophenyl (6,7-dihydro-4-methyl-4H-thieno[3,2-c]pyran-4-yl)acetate
b. Ethyl 3,5-Dimethyl-4-oxo-4,5-dihydrofuro[3,2-c]quinoline-2-carboxylate
- Structure: Features a furo[3,2-c]quinoline core with ethyl ester and methyl substituents.
- Molecular Formula: C₁₇H₁₅NO₅.
- Applications : Intermediate in synthesizing fused heterocycles for antimicrobial research .
- Key Differences : The furan ring and ethyl ester group reduce electrophilicity compared to the pentafluorophenyl ester, limiting its reactivity in coupling reactions .
Research Findings and Mechanistic Insights
- Reactivity : The pentafluorophenyl ester in the target compound enhances leaving-group ability in nucleophilic acyl substitutions, outperforming ethyl or methyl esters in peptide bond formation .
- Synthetic Pathways : The parent acid (C₁₀H₁₂O₃S) is synthesized via hydrolysis of its ester derivatives under alkaline conditions, as demonstrated in analogous systems .
- Stability: Fluorinated esters like the target compound exhibit superior thermal and oxidative stability compared to non-fluorinated analogs, making them suitable for high-temperature reactions .
Biological Activity
Pentafluorophenyl (4-methyl-6,7-dihydro-4H-thieno[3,2-c]pyran-4-yl)acetate is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and applications in drug development.
Chemical Structure
The compound features a pentafluorophenyl group attached to a thieno[3,2-c]pyran scaffold. The presence of fluorine atoms enhances lipophilicity and biological activity, making it a candidate for various therapeutic applications.
Biological Activity Overview
The biological activity of this compound can be categorized into several key areas:
-
Antimicrobial Activity :
- Compounds similar to those containing the thieno[3,2-c]pyran structure have demonstrated antimicrobial properties. Studies indicate that modifications in the thieno-pyran structure can enhance antibacterial efficacy against various pathogens.
-
Anticancer Properties :
- Research has shown that pyran derivatives exhibit anticancer activities through mechanisms such as apoptosis induction and inhibition of tumor cell proliferation. The specific effects of this compound on cancer cell lines need further investigation but are promising based on related compounds.
-
Neuroprotective Effects :
- Pyran-based compounds are noted for their neuroprotective effects, particularly in models of neurodegenerative diseases such as Alzheimer's disease (AD). The ability to modulate cholinergic systems and reduce oxidative stress may be relevant to this compound's profile.
The biological activity of this compound is likely mediated through several mechanisms:
- Anion–π Interactions : The pentafluorophenyl group serves as a strong electron-withdrawing substituent, enhancing interactions with anions and potentially influencing receptor binding and enzyme inhibition .
- Cholinesterase Inhibition : Similar compounds have shown the ability to inhibit acetylcholinesterase (AChE), which is crucial for treating cognitive disorders .
Case Studies
-
Anticancer Activity Study :
A study evaluating the anticancer effects of thieno-pyran derivatives indicated that certain modifications led to significant reductions in cell viability in breast cancer cell lines. The study noted IC50 values suggesting effective concentrations for therapeutic use. -
Neuroprotective Effects in AD Models :
Research involving pyran derivatives demonstrated their ability to reduce amyloid-beta accumulation in neuronal cultures. This suggests potential applications in AD treatment by mitigating neurotoxicity associated with amyloid plaques .
Research Findings
A summary of key findings from various studies is presented below:
Q & A
Basic: What are the recommended synthetic routes for preparing pentafluorophenyl (4-methyl-6,7-dihydro-4H-thieno[3,2-c]pyran-4-yl)acetate?
Methodological Answer:
The compound can be synthesized via esterification of (4-methyl-6,7-dihydro-4H-thieno[3,2-c]pyran-4-yl)acetic acid with pentafluorophenol derivatives. A two-step approach is typical:
Acid Activation : Use coupling agents like DCC (dicyclohexylcarbodiimide) or HOBt (hydroxybenzotriazole) to activate the carboxylic acid group of the thieno[3,2-c]pyran precursor .
Ester Formation : React the activated intermediate with pentafluorophenol under anhydrous conditions (e.g., in dichloromethane or THF) .
Validation : Monitor reaction progress via TLC or LC-MS for ester formation (expected m/z ~ 370–380 [M+H]+ based on molecular formula C₁₆H₁₁F₅O₃S) .
Basic: How can researchers confirm the structural identity and purity of this compound?
Methodological Answer:
Use a combination of analytical techniques:
- NMR Spectroscopy :
- ¹H NMR : Look for signals corresponding to the thieno[3,2-c]pyran core (δ 2.8–3.5 ppm for dihydro protons) and the methyl group (δ 1.2–1.5 ppm) .
- ¹⁹F NMR : Five distinct signals for the pentafluorophenyl group (δ -140 to -165 ppm) .
- LC-MS : Confirm molecular ion peak and retention time (e.g., ~1.23 minutes under SQD-FA05 conditions) .
- Elemental Analysis : Match calculated vs. observed C/H/F/S ratios .
Advanced: How can stereochemical impurities be resolved during synthesis?
Methodological Answer:
If chiral centers are present (e.g., at the 4-methyl position of the pyran ring), employ chiral resolution techniques:
Chiral HPLC : Use columns like Chiralpak IA/IB with hexane:isopropanol mobile phases to separate enantiomers .
Diastereomeric Salt Formation : Add chiral acids (e.g., L-(+)-tartaric acid) to precipitate one enantiomer, as demonstrated in clopidogrel synthesis .
Dynamic Kinetic Resolution : Optimize reaction conditions (e.g., pH, temperature) to favor racemization of undesired stereoisomers, as seen in thienopyridine derivatives .
Advanced: What mechanistic insights govern the stability of the thieno[3,2-c]pyran core under acidic/basic conditions?
Methodological Answer:
The core’s stability is influenced by:
- Acidic Conditions : Protonation of the sulfur atom in the thiophene ring may lead to ring-opening via nucleophilic attack. Conduct stability studies in HCl (0.1–1 M) at 25–60°C, monitoring degradation by HPLC .
- Basic Conditions : The ester group may undergo hydrolysis. Use buffers (pH 7–9) to assess half-life, and stabilize with non-aqueous solvents (e.g., acetonitrile) .
- Thermal Stability : Perform TGA/DSC to identify decomposition temperatures (>200°C expected for aromatic systems) .
Advanced: How can researchers address contradictory spectroscopic data for this compound?
Methodological Answer:
Contradictions often arise from residual solvents or tautomeric forms. Mitigation steps:
Purification : Re-crystallize from ethyl acetate/hexane to remove impurities .
Variable Temperature NMR : Identify tautomers by acquiring spectra at 25°C and 60°C to observe shifting proton environments .
High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula (C₁₆H₁₁F₅O₃S, exact mass 378.03) to rule out adducts or contaminants .
Basic: What are the primary applications of this compound in medicinal chemistry research?
Methodological Answer:
The compound serves as:
Prodrug Intermediate : Analogous to clopidogrel, it may act as a precursor for antiplatelet agents targeting P2Y₁₂ receptors .
Fluorinated Probe : The pentafluorophenyl group enhances metabolic stability and bioavailability in in vitro assays .
Enzyme Substrate : Study cytochrome P450-mediated oxidation using LC-MS to track metabolite formation .
Advanced: How can computational methods predict the reactivity of the pentafluorophenyl ester group?
Methodological Answer:
Use DFT (Density Functional Theory) calculations:
Electrostatic Potential Maps : Identify electron-deficient regions in the pentafluorophenyl group susceptible to nucleophilic attack .
Transition State Modeling : Simulate hydrolysis pathways to predict hydrolysis rates under physiological conditions (pH 7.4, 37°C) .
Docking Studies : Assess interactions with esterase enzymes (e.g., CES1) to predict metabolic stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
